3-Boc-aminoethylazetidine

Description

BenchChem offers high-quality 3-Boc-aminoethylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Boc-aminoethylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

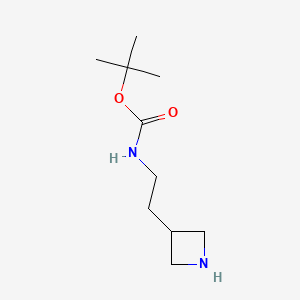

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPJUZSNJFANNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162696-31-3 | |

| Record name | 3-(N-Boc)-(2-aminoethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Boc-aminoethylazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 1-Boc-3-azetidinone and proceeds through a two-step sequence involving a Horner-Wadsworth-Emmons reaction and a subsequent reduction, followed by a final protection step. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 3-Boc-aminoethylazetidine can be efficiently achieved through the following key transformations:

-

Horner-Wadsworth-Emmons Reaction: 1-Boc-3-azetidinone is reacted with a phosphonate ylide, specifically the carbanion generated from diethyl (cyanomethyl)phosphonate, to introduce a cyanomethylene group at the 3-position of the azetidine ring. This reaction is highly efficient for creating the carbon-carbon double bond and introducing the nitrile functionality.

-

Reduction of the Cyanomethylene Group: The resulting tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes reduction to simultaneously saturate the carbon-carbon double bond and reduce the nitrile to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Boc Protection: The final step involves the protection of the newly formed primary amino group on the ethyl side chain with a tert-butyloxycarbonyl (Boc) group to yield the target compound, 3-Boc-aminoethylazetidine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This procedure details the Horner-Wadsworth-Emmons reaction between 1-Boc-3-azetidinone and diethyl (cyanomethyl)phosphonate.[1]

Materials:

-

1-Boc-3-azetidinone

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a hydrogen atmosphere, a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) is slowly added.

-

The resulting mixture is stirred at -5 °C for 3 hours.[1]

-

A solution of 1-Boc-3-azetidinone (20.0 g, 116.8 mmol) dissolved in 67 mL of anhydrous THF is then added to the reaction mixture.

-

The reaction is stirred for an additional 2 hours at -5 °C.[1]

-

The mixture is then allowed to warm to room temperature and stirred for 16 hours.[1]

-

Upon completion of the reaction, the mixture is worked up by quenching with water, followed by extraction with an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Synthesis of 3-(2-Aminoethyl)azetidine

This step involves the reduction of the cyanomethylene intermediate. While a specific protocol for this exact substrate is not detailed in the searched literature, a general procedure for the catalytic hydrogenation of a nitrile and an alkene is provided below. Optimization of catalyst, solvent, pressure, and temperature may be required.

Materials:

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Raney Nickel)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

In a high-pressure reaction vessel, dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas (typical pressures range from 50 to 500 psi).

-

The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 3-(2-aminoethyl)azetidine.

Step 3: Synthesis of 3-Boc-aminoethylazetidine

This final step involves the protection of the primary amine on the ethyl side chain.

Materials:

-

3-(2-Aminoethyl)azetidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve 3-(2-aminoethyl)azetidine in dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to afford 3-Boc-aminoethylazetidine.

Data Presentation

| Step | Reactant(s) | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | 1-Boc-3-azetidinone, Diethyl (cyanomethyl)phosphonate | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Potassium tert-butoxide | THF | -5 °C to RT | 21 h | ~72% | >95% |

| 2 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 3-(2-Aminoethyl)azetidine | H₂, Pd/C | Methanol | RT | - | - | - |

| 3 | 3-(2-Aminoethyl)azetidine | 3-Boc-aminoethylazetidine | (Boc)₂O, Et₃N | DCM | 0 °C to RT | - | - | - |

Note: Yields and purity for steps 2 and 3 are dependent on the specific reaction conditions and purification methods used and would need to be determined experimentally.

Visualizations

Synthetic Workflow

Caption: Overall synthetic scheme for 3-Boc-aminoethylazetidine.

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction step.

References

An In-Depth Technical Guide to the Synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine

This technical guide provides a detailed protocol for the synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine, a valuable building block for researchers, scientists, and professionals in drug development. The outlined synthetic route is a multi-step process commencing with the commercially available 1-Boc-3-azetidinone. The synthesis involves a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by reduction of the nitrile and the exocyclic double bond, and subsequent protection of the resulting primary amine.

Synthetic Pathway Overview

The synthesis proceeds through three key stages: olefination, reduction, and protection. This approach allows for the controlled construction of the desired side chain at the 3-position of the azetidine ring.

Caption: Overall synthetic pathway for 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step employs a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the intermediate.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 1-Boc-3-azetidinone | 171.19 | 10.0 | 58.4 | 1.0 |

| Diethyl (cyanomethyl)phosphonate | 177.12 | 12.4 | 70.1 | 1.2 |

| Potassium tert-butoxide | 112.21 | 7.88 | 70.1 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (12.4 g, 70.1 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add potassium tert-butoxide (7.88 g, 70.1 mmol) portion-wise at 0 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in anhydrous THF (100 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate

This step involves the reduction of both the nitrile and the exocyclic double bond to yield the primary amine.

Reaction Scheme:

Caption: Reduction of the intermediate to form the primary amine.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 10.0 | 51.5 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | - | 200 mL | - |

| Hydrogen (H₂) | - | Balloon | - |

Procedure:

-

To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (10.0 g, 51.5 mmol) in ethanol (200 mL) in a hydrogenation flask, add 10% Pd/C (1.0 g).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, which can be used in the next step without further purification.

Expected Yield: Quantitative

Step 3: Synthesis of 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine

The final step is the protection of the primary amine with a Boc group.

Reaction Scheme:

Caption: Boc protection of the primary amine.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 198.28 | 10.2 | 51.5 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.3 | 56.6 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 7.2 mL | 51.5 | 1.0 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |

Procedure:

-

Dissolve the crude tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (10.2 g, 51.5 mmol) in anhydrous dichloromethane (200 mL).

-

Add triethylamine (7.2 mL, 51.5 mmol) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (12.3 g, 56.6 mmol) in dichloromethane (50 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the final product, 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine.

Expected Yield: 80-90%

Summary of Quantitative Data

| Step | Starting Material | Product | M.W. ( g/mol ) | Starting Amount (g) | Expected Yield (%) |

| 1 | 1-Boc-3-azetidinone | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 10.0 | 85-95 |

| 2 | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 198.28 | 10.0 | Quantitative |

| 3 | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 3-(2-(tert-butoxycarbonylamino)ethyl)azetidine | 298.41 | 10.2 | 80-90 |

An In-depth Technical Guide to the Chemical Properties of 3-Boc-aminoethylazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Boc-aminoethylazetidine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

3-Boc-aminoethylazetidine, systematically named tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is a bifunctional molecule featuring a reactive secondary amine within the azetidine ring and a Boc-protected primary amine.[1] This structure makes it an ideal linker component in the synthesis of PROTACs, molecules designed to induce the degradation of specific target proteins.[1][2]

Table 1: Physicochemical Properties of 3-Boc-aminoethylazetidine and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 162696-31-3 | [1] |

| Appearance | White to off-white solid or oil | General observation for similar compounds |

| Boiling Point | 278 °C (Predicted for an isomer) | N/A |

| Melting Point | 63-72 °C (for 3-N-Boc-amino-azetidine) | [3] |

| Solubility | Soluble in water (5g/100ml for a related compound) and common organic solvents like methanol, ethanol, and dichloromethane. | [3][4] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [5] |

| Predicted LogP | 1.12 | [5] |

Note: Some physical properties are for structurally similar compounds and should be considered as estimates.

Stability and Reactivity

The chemical behavior of 3-Boc-aminoethylazetidine is dictated by its two main functional groups: the azetidine ring and the Boc-protected amine.

-

Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), making it more reactive than larger saturated heterocycles like pyrrolidine.[6] This strain allows for ring-opening reactions under certain conditions, although it is generally more stable than the highly strained three-membered aziridine ring.[6] The secondary amine within the azetidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonal stability is crucial in multi-step syntheses.

Experimental Protocols

Synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (A Representative Protocol)

This protocol describes a two-step process starting from a commercially available N-Boc-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons reaction to form tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Reduction of the ester and subsequent protection.

A detailed, verified protocol for this specific transformation is not publicly available. The following is a generalized conceptual workflow.

Caption: A plausible multi-step synthetic pathway to 3-Boc-aminoethylazetidine.

Purification Protocol

Purification of the final product would typically be achieved through flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent system. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.

Spectroscopic Data (Representative)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Boc group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Azetidine ring protons: A complex multiplet region between 3.0 and 4.0 ppm.

-

Ethyl chain protons: Multiplets corresponding to the two CH₂ groups of the ethyl chain.

-

NH protons: Broad signals that may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Boc group: Resonances for the quaternary carbon at ~80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would appear around 156 ppm.

-

Azetidine ring carbons: Peaks in the aliphatic region, typically between 40 and 60 ppm.

-

Ethyl chain carbons: Resonances for the two CH₂ carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-H bend: An absorption band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 201.16. Fragmentation would likely involve the loss of the Boc group or cleavage of the azetidine ring.

Role in Drug Discovery and Development

3-Boc-aminoethylazetidine is a valuable building block in medicinal chemistry, primarily utilized as a linker in the construction of PROTACs.[1][2]

PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. 3-Boc-aminoethylazetidine provides a flexible and synthetically tractable scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The azetidine ring in the linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for drug efficacy. The Boc-protected amine allows for selective functionalization during the synthesis of the PROTAC molecule.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

3-Boc-aminoethylazetidine CAS number and characterization

Chemical Name: tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate

CAS Number: 162696-31-3

Introduction

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate, commonly referred to as 3-Boc-aminoethylazetidine, is a bifunctional molecule featuring a protected amine and a reactive secondary amine within an azetidine ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its azetidine moiety provides a rigid scaffold, while the Boc-protected aminoethyl group offers a versatile point for linker attachment. This guide provides a comprehensive overview of its characterization, and its role in synthetic methodologies.

Chemical Characterization

The definitive identification and quality assessment of tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate rely on a combination of spectroscopic and physical data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 162696-31-3 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Purity | ≥95% | [2] |

| Appearance | Solid | |

| Storage | 4°C, protect from light | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), methylene groups of the ethyl chain, and protons on the azetidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl chain and the azetidine ring.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 201.16, corresponding to the protonated molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3350 cm⁻¹), C=O stretching of the carbamate (around 1690 cm⁻¹), and C-N stretching.

Experimental Protocols

A detailed experimental protocol for the synthesis of tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate is not publicly available in peer-reviewed journals. However, a general synthetic approach can be outlined based on established organic chemistry principles for the formation of carbamates and the alkylation of azetidines.

General Synthetic Approach

The synthesis would likely involve a multi-step process starting from a suitable azetidine precursor. A plausible synthetic route is the reaction of a 3-substituted azetidine with a Boc-protected aminoethylating agent.

Materials:

-

3-Azetidineacetonitrile or a similar 3-substituted azetidine precursor

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Reducing agent (e.g., Lithium aluminum hydride, Raney Nickel)

-

Appropriate solvents (e.g., Tetrahydrofuran, Ethanol, Dichloromethane)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure Outline:

-

Reduction of the Nitrile: The nitrile group of 3-azetidineacetonitrile would be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

-

Boc Protection: The resulting primary amine would then be protected with a Boc group by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography on silica gel to yield the final tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate.

Characterization Protocol:

-

NMR Spectroscopy: A sample of the purified product would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a 400 MHz or higher NMR spectrometer to obtain ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.

Applications in PROTACs

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate is a valuable linker precursor in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azetidine ring of this molecule can be functionalized to attach to a ligand for an E3 ligase, while the Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a ligand for the target protein, forming the complete PROTAC molecule.

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate (CAS: 162696-31-3) is a key synthetic intermediate with significant applications in modern drug discovery, particularly in the design and synthesis of PROTACs. Its well-defined structure and versatile functional groups make it a valuable tool for researchers in medicinal chemistry. The characterization data and synthetic strategies outlined in this guide provide a foundational understanding for its use in the laboratory.

References

Spectroscopic Analysis of 3-Boc-aminoethylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Boc-aminoethylazetidine, a key intermediate in medicinal chemistry. The following sections present anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the structural verification and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For 3-Boc-aminoethylazetidine, both ¹H and ¹³C NMR are vital for confirming the presence of the Boc protecting group and the integrity of the azetidine and ethyl moieties.

Expected ¹H NMR Data

The proton NMR spectrum of 3-Boc-aminoethylazetidine is expected to show characteristic signals for the tert-butyl group of the Boc protecting group, the protons of the azetidine ring, and the ethyl linker. The chemical shifts can be influenced by the solvent used for analysis.[1]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc Group | |||

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| Ethyl Linker | |||

| -CH₂-NH-Boc | ~3.2 | Triplet | 2H |

| -CH₂-Azetidine | ~1.8 | Quartet | 2H |

| Azetidine Ring | |||

| -CH (methine) | ~2.5 | Multiplet | 1H |

| -CH₂ (ring) | ~3.6 | Multiplet | 2H |

| -CH₂ (ring) | ~3.0 | Multiplet | 2H |

| Amine | |||

| -NH-Boc | Broad Singlet | 1H |

Expected ¹³C NMR Data

The carbon NMR spectrum will corroborate the structural features observed in the ¹H NMR.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Boc Group | |

| -C =O | ~156 |

| -C (CH₃)₃ | ~79 |

| -C(C H₃)₃ | ~28 |

| Ethyl Linker | |

| -C H₂-NH-Boc | ~40 |

| -C H₂-Azetidine | ~35 |

| Azetidine Ring | |

| -C H (methine) | ~30 |

| -C H₂ (ring) | ~55 |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of Boc-protected amino compounds is as follows:[1]

-

Sample Preparation: Dissolve 5-10 mg of 3-Boc-aminoethylazetidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is then locked using the deuterium signal from the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a frequency of 400 MHz, 16 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is then acquired. Typical parameters might include a frequency of 100 MHz, a larger number of scans (e.g., 1024), and a relaxation delay of 2 seconds to ensure full relaxation of the carbon nuclei.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For Boc-protected amines, electrospray ionization (ESI) is a common technique.

Expected Mass Spectrometry Data

The mass spectrum of 3-Boc-aminoethylazetidine is expected to show the protonated molecular ion, as well as characteristic fragment ions resulting from the loss of the Boc group or parts of it. The Boc group is known to be labile under certain MS conditions.[2][3]

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 201.16 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 145.10 | Loss of isobutylene |

| [M-Boc+H]⁺ | 101.11 | Loss of the entire Boc group |

Experimental Protocol for Mass Spectrometry

A general procedure for acquiring an ESI mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: Electrospray ionization is used to generate gas-phase ions from the sample solution.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the chemical structure, a logical workflow for spectroscopic analysis, and a potential fragmentation pathway in mass spectrometry.

Caption: Chemical structure of 3-Boc-aminoethylazetidine.

Caption: General workflow for spectroscopic analysis.

References

Chiral Synthesis of 3-(2-(Boc-amino)ethyl)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient chiral synthetic route to 3-(2-(Boc-amino)ethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, and the introduction of a chiral side chain offers opportunities for developing novel therapeutics with enhanced potency and selectivity. This document details the proposed synthetic pathway, complete with step-by-step experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate its practical implementation.

Proposed Synthetic Strategy

The enantioselective synthesis of the target compound, (S)- or (R)-tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is designed to proceed via a five-step sequence commencing with commercially available N-Boc-3-azetidinone. The key strategic element of this pathway is the introduction of chirality via a catalytic asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ester intermediate.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for chiral 3-(2-(Boc-amino)ethyl)azetidine.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for each step of the synthesis, based on literature precedents for similar transformations.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee (%) | Reference |

| 1 | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | N-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | 85-95 | >98 (NMR) | [1] |

| 2 | tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | H₂, [Ir(cod)(PCy₃)(py)]PF₆, Chiral Ligand | 90-98 | >95 (ee) | [1][2] |

| 3 | tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate | tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | LiBH₄ | 85-95 | >98 (NMR) | [3][4] |

| 4 | tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate | tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate | 1. TsCl, Et₃N, DMAP2. NaN₃ | 80-90 (over 2 steps) | >98 (NMR) | [5][6] |

| 5 | tert-butyl (S)-(2-(azetidin-3-yl)ethyl)carbamate | tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate | 1. PPh₃, H₂O2. Boc₂O | 85-95 (over 2 steps) | >98 (NMR) | [7][8][9] |

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

This step involves the reaction of N-Boc-3-azetidinone with a phosphonate ylide to generate the α,β-unsaturated ester intermediate.

Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, is added dropwise methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.). The mixture is stirred at 0 °C for 30 minutes, after which a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.[1]

Step 2: Asymmetric Hydrogenation

This crucial step establishes the stereocenter through the enantioselective reduction of the exocyclic double bond using a chiral iridium catalyst.

Caption: Key transformation for introducing chirality.

Protocol: In a glovebox, a high-pressure reactor is charged with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.), a chiral iridium catalyst precursor such as [Ir(cod)(PCy₃)(py)]PF₆ (0.5-2 mol%), and a suitable chiral ligand (e.g., a phosphino-oxazoline (PHOX) derivative, 0.5-2.2 mol%). Anhydrous, degassed dichloromethane (DCM) is added, and the reactor is sealed. The reactor is then removed from the glovebox, purged with hydrogen gas, and pressurized to 50 bar of hydrogen. The reaction mixture is stirred at room temperature for 24-48 hours. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the crude product, tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, is determined by chiral HPLC analysis. The product is purified by flash column chromatography.[1][2]

Step 3: Ester Reduction

The methyl ester is selectively reduced to the corresponding primary alcohol.

Protocol: To a solution of tert-butyl (S)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous THF at 0 °C, is added lithium borohydride (LiBH₄, 2.0 eq.) portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.[3][4]

Step 4: Conversion of Alcohol to Azide

This two-step sequence converts the primary alcohol into an azide, a precursor to the amine.

Caption: Two-step conversion of the alcohol to the azide intermediate.

Protocol:

-

Tosylation: To a solution of tert-butyl (S)-3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 0 °C, is added p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise. The reaction is stirred at room temperature for 12-16 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate, which is used directly in the next step.[6]

-

Azide Displacement: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq.) is added.[5] The mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate, is purified by flash column chromatography.

Step 5: Azide Reduction and Boc Protection

The final step involves the reduction of the azide to the primary amine, followed by protection with a Boc group.

Protocol:

-

Staudinger Reduction: To a solution of tert-butyl (S)-3-(2-azidoethyl)azetidine-1-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 9:1 v/v), is added triphenylphosphine (PPh₃, 1.1 eq.).[7][8][9] The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is removed under reduced pressure, and the crude amine is taken to the next step.

-

Boc Protection: The crude amine is dissolved in DCM, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (1.5 eq.) are added. The reaction is stirred at room temperature for 4-6 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, tert-butyl (S)-(2-(azetidin-3-yl)ethyl)carbamate, is purified by flash column chromatography.

Alternative Strategy: Racemic Synthesis and Chiral Resolution

Conclusion

This technical guide outlines a robust and feasible synthetic route for the chiral synthesis of 3-(2-(Boc-amino)ethyl)azetidine. The key to this strategy is the highly enantioselective iridium-catalyzed hydrogenation of a tetrasubstituted olefin. The subsequent functional group manipulations are based on well-established and reliable chemical transformations. The detailed protocols and compiled data provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and related chiral azetidine-containing building blocks for the exploration of new chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ester to Alcohol - LiBH4 [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. benchchem.com [benchchem.com]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

Synthesis of Enantiomerically Pure 3-Boc-aminoethylazetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable synthetic route for the preparation of enantiomerically pure 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 1-Boc-3-azetidinone and proceeds through a four-step sequence involving an asymmetric reduction, functional group manipulation, and a final protection step. This guide offers detailed experimental protocols, quantitative data for each step, and visualizations to facilitate a thorough understanding of the synthetic pathway.

Synthetic Strategy Overview

The chosen synthetic pathway is designed for efficiency and stereochemical control, starting from an achiral precursor and introducing chirality via a highly selective catalytic reaction. The key transformations are:

-

Enantioselective Ketone Reduction: The synthesis begins with the asymmetric reduction of the prochiral 1-Boc-3-azetidinone to the corresponding chiral alcohol, (S)-1-Boc-3-hydroxymethylazetidine. The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this step, known for its high enantioselectivity.[1][2][3]

-

Hydroxyl Group Activation: The primary alcohol of the chiral intermediate is then converted into a more reactive leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

-

Introduction of the Amino Group: A two-step sequence is employed to introduce the primary amine. First, the tosylate is displaced with sodium azide, a reliable and efficient nucleophile. The resulting azide is then reduced to the primary amine.

-

Final Boc Protection: The synthesis is completed by the protection of the newly formed primary amine with a second Boc group, yielding the target molecule, enantiomerically pure (S)-3-Boc-aminoethylazetidine.

This strategy offers a reliable and scalable route to the desired product with excellent control over the stereochemistry at the C3 position of the azetidine ring.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the expected quantitative data.

Step 1: Enantioselective Reduction of 1-Boc-3-azetidinone

The first step focuses on the asymmetric reduction of 1-Boc-3-azetidinone to (S)-1-Boc-3-hydroxymethylazetidine using the Corey-Bakshi-Shibata (CBS) reduction methodology.[1][2][4]

Experimental Protocol:

To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise. The mixture is stirred for 15 minutes at 0 °C. A solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Boc-3-hydroxymethylazetidine.

Step 2: Tosylation of (S)-1-Boc-3-hydroxymethylazetidine

The chiral alcohol is converted to its corresponding tosylate to create a good leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

To a solution of (S)-1-Boc-3-hydroxymethylazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (S)-1-Boc-3-(tosyloxymethyl)azetidine is used in the next step without further purification.

Step 3: Azide Formation and Reduction to the Primary Amine

This two-part step involves the displacement of the tosylate with azide, followed by the reduction of the azide to the primary amine.

Experimental Protocol (Azide Formation):

To a solution of the crude (S)-1-Boc-3-(tosyloxymethyl)azetidine (1.0 eq) in dimethylformamide (DMF) is added sodium azide (3.0 eq). The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (S)-1-Boc-3-(azidomethyl)azetidine is taken to the next step without further purification.

Experimental Protocol (Azide Reduction):

To a solution of the crude (S)-1-Boc-3-(azidomethyl)azetidine (1.0 eq) in methanol is added palladium on carbon (10% w/w, 0.1 eq). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the crude (S)-1-Boc-3-(aminomethyl)azetidine, which is used in the final step.[5][6][7]

Step 4: Boc Protection of (S)-1-Boc-3-(aminomethyl)azetidine

The final step is the protection of the primary amine with a di-tert-butyl dicarbonate (Boc2O) to yield the target compound.

Experimental Protocol:

To a solution of the crude (S)-1-Boc-3-(aminomethyl)azetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford enantiomerically pure (S)-3-Boc-aminoethylazetidine.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each step in the synthesis of enantiomerically pure (S)-3-Boc-aminoethylazetidine.

| Step | Reaction | Starting Material | Product | Yield (%) | e.e. (%) |

| 1 | Enantioselective Reduction | 1-Boc-3-azetidinone | (S)-1-Boc-3-hydroxymethylazetidine | 85-95 | >98 |

| 2 | Tosylation | (S)-1-Boc-3-hydroxymethylazetidine | (S)-1-Boc-3-(tosyloxymethyl)azetidine | 90-98 | >98 |

| 3a | Azide Formation | (S)-1-Boc-3-(tosyloxymethyl)azetidine | (S)-1-Boc-3-(azidomethyl)azetidine | 80-90 | >98 |

| 3b | Azide Reduction | (S)-1-Boc-3-(azidomethyl)azetidine | (S)-1-Boc-3-(aminomethyl)azetidine | 90-99 | >98 |

| 4 | Boc Protection | (S)-1-Boc-3-(aminomethyl)azetidine | (S)-3-Boc-aminoethylazetidine | 85-95 | >98 |

Visualizations

Synthetic Pathway

The following diagram illustrates the complete synthetic route from 1-Boc-3-azetidinone to enantiomerically pure (S)-3-Boc-aminoethylazetidine.

Caption: Synthetic route to enantiomerically pure (S)-3-Boc-aminoethylazetidine.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Detailed workflow for the multi-step synthesis.

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 1-叔丁氧羰基-3-(氨基甲基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

starting materials for 3-Boc-aminoethylazetidine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a robust synthetic pathway for the preparation of 3-Boc-aminoethylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 1-Boc-3-azetidinone, and proceeds through a two-step sequence involving a Horner-Wadsworth-Emmons reaction followed by a reduction. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of 3-Boc-aminoethylazetidine is achieved through the following key transformations:

-

Horner-Wadsworth-Emmons Reaction: 1-Boc-3-azetidinone is reacted with diethyl (cyanomethyl)phosphonate in the presence of a base to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This reaction efficiently introduces the required two-carbon side chain with a nitrile functionality.

-

Reduction: The resulting α,β-unsaturated nitrile is then subjected to reduction to saturate the carbon-carbon double bond and reduce the nitrile to a primary amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal hydride reduction being common methods. The final step involves the protection of the newly formed primary amine with a Boc group.

II. Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-Boc-aminoethylazetidine.

Table 1: Reagents for the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | 20.0 g | 116.8 mmol |

| Diethyl (cyanomethyl)phosphonate | C₆H₁₂NO₃P | 177.14 | 24.8 g | 140 mmol |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 128.5 mL (1 M in THF) | 128.5 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 367 mL | - |

Table 2: Reaction Conditions and Yield for the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

| Parameter | Value |

| Reaction Temperature | -5 °C to room temperature |

| Reaction Time | 19 hours |

| Product Yield | Not explicitly stated, but the procedure is for a scale-up production. |

| Product Purity | Not explicitly stated. |

Table 3: Reagents for the Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate and Boc Protection

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | Starting material for this step. |

| Lithium Aluminium Hydride (LiAlH₄) | H₄AlLi | 37.95 | A strong reducing agent for nitriles.[1][2][3][4] |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | For Boc protection of the primary amine. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base for the Boc protection reaction. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for the Boc protection reaction. |

III. Experimental Protocols

A. Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[5]

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) while maintaining the temperature at -5 °C.

-

Stir the resulting mixture at -5 °C for 3 hours.

-

Add a solution of 1-Boc-3-azetidinone (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture.

-

Continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up of the reaction is not detailed in the source but would typically involve quenching the reaction with water, extracting the product with an organic solvent, drying the organic layer, and concentrating under reduced pressure. Purification would likely be performed by column chromatography.

B. Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate and Boc Protection (General Procedure)

Note: A specific experimental protocol for the reduction of this particular substrate was not found. The following is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄, followed by a standard Boc protection. This procedure should be optimized for the specific substrate.

-

Reduction:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in anhydrous THF to the LiAlH₄ suspension. The addition should be done cautiously as the reaction is exothermic.[1]

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-aminoethyl)azetidine.

-

-

Boc Protection:

-

Dissolve the crude 3-(2-aminoethyl)azetidine in dichloromethane (DCM).

-

Add triethylamine (Et₃N) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 3-Boc-aminoethylazetidine.

-

IV. Mandatory Visualization

Caption: Synthetic pathway for 3-Boc-aminoethylazetidine.

References

Methodological & Application

The Role of Boc-Protected Amino-Azetidines and Related Scaffolds in Modern Drug Discovery: Applications and Protocols

Application Notes

Boc-protected amino-azetidines and their analogs are versatile intermediates in the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under mild acidic conditions, allowing for further functionalization.

Key applications in medicinal chemistry include:

-

Introduction of 3D-Structural Complexity: Azetidine rings, being small and strained, introduce well-defined three-dimensional geometry into drug candidates. This can lead to improved binding affinity and selectivity for the target protein by enabling access to deeper or more complex binding pockets.

-

Modulation of Physicochemical Properties: The incorporation of these scaffolds can significantly impact a molecule's properties, such as solubility, lipophilicity (logP), and metabolic stability. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Bioisosteric Replacement: Azetidine and other small heterocyclic moieties can serve as bioisosteres for other functional groups, such as gem-dimethyl groups or phenyl rings. This strategy is often employed to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

-

Scaffolds for Library Synthesis: Due to the ease of Boc deprotection and subsequent derivatization, these building blocks are ideal for the creation of compound libraries for high-throughput screening. This allows for the rapid exploration of the structure-activity relationship (SAR) around a core scaffold.

Experimental Protocols

The following are generalized protocols for the incorporation and manipulation of Boc-protected amino-heterocycles in a medicinal chemistry setting. These are illustrative and would require optimization for specific substrates and reactions.

Protocol 1: Reductive Amination using a Boc-Protected Amino-Heterocycle

This protocol describes a general method for coupling a Boc-protected amine with a carbonyl compound.

Materials:

-

Boc-protected amino-heterocycle (e.g., a Boc-amino-azetidine derivative)

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) and the Boc-protected amino-heterocycle (1.1 eq) in the chosen anhydrous solvent.

-

If required, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group.

Materials:

-

Boc-protected compound

-

Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA))

-

Anhydrous solvent (e.g., dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of anhydrous DCM.

-

Add the acidic solution (e.g., 4M HCl in dioxane or TFA) in excess (typically 10-20 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent.

Drug Discovery Workflow

The following diagram illustrates a typical workflow in a medicinal chemistry program utilizing a novel building block like a Boc-protected amino-azetidine.

Caption: A generalized workflow for the utilization of novel building blocks in a drug discovery program.

Quantitative Data Summary

As no specific quantitative data for compounds derived from 3-Boc-aminoethylazetidine was found, the following table presents a hypothetical structure-activity relationship (SAR) to illustrate how such data would typically be organized. This table is for illustrative purposes only.

| Compound ID | R Group | Target IC50 (nM) | Cell Proliferation EC50 (µM) | Microsomal Stability (t1/2, min) |

| Lead-1 | H | 150 | 5.2 | 35 |

| Analog-1A | 4-Fluorophenyl | 25 | 0.8 | 62 |

| Analog-1B | 3-Chlorophenyl | 45 | 1.5 | 55 |

| Analog-1C | 2-Methoxyphenyl | 110 | 3.1 | 41 |

| Analog-1D | Cyclohexyl | 250 | >10 | 28 |

This table would allow researchers to quickly assess the impact of different substituents (R Group) on biological activity and key pharmacokinetic parameters, guiding the next round of synthesis and optimization.

Application Notes: 3-Boc-aminoethylazetidine as a Versatile Building Block in Drug Discovery

Introduction

In the field of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in drug discovery.[1] Its incorporation into molecules can impart favorable physicochemical properties, such as improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, while providing a rigid three-dimensional structure that can be strategically decorated.[1] Derivatives of azetidine have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and dopamine antagonist properties.[1][2][3]

3-Boc-aminoethylazetidine, in particular, is a highly valuable bifunctional building block. It features a Boc-protected primary amine, which allows for selective deprotection and subsequent derivatization, and a secondary amine within the azetidine ring that can be functionalized independently. This dual functionality enables the straightforward synthesis of diverse compound libraries for screening and structure-activity relationship (SAR) studies, making it an attractive starting material for developing novel therapeutics, particularly kinase inhibitors.[4][5]

Application Example: Synthesis of a Kinase Inhibitor Library

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[][7] Consequently, they are major targets for drug discovery. The following section outlines a general workflow for the synthesis of a library of potential kinase inhibitors using 3-Boc-aminoethylazetidine as a core scaffold. The strategy involves the deprotection of the primary amine followed by amide coupling with a diverse set of carboxylic acids.

General Synthetic Workflow

The overall process involves a two-step sequence: (1) Removal of the acid-labile Boc protecting group to unmask the primary amine, and (2) Coupling of the resulting free amine with various carboxylic acids to generate a library of amide derivatives. This workflow is a cornerstone of modern medicinal chemistry for the rapid generation of new chemical entities.

Experimental Protocols

The following are detailed, standard protocols for the key synthetic steps in the workflow.

Protocol 1: Boc Deprotection of 3-Boc-aminoethylazetidine

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA), a common and efficient method for acid-labile protecting groups.[8][9][10]

Materials:

-

3-Boc-aminoethylazetidine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve 3-Boc-aminoethylazetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask.

-

Acid Addition: While stirring at room temperature, add TFA (10-20 eq) dropwise to the solution. The reaction is typically exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[11]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting product is typically the TFA salt of 3-aminoethylazetidine, which can often be used directly in the next step.[11]

-

Precipitation (Optional): To isolate the salt, the residue can be triturated with cold diethyl ether, leading to the precipitation of the amine salt, which can be collected by filtration.[9]

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between the deprotected 3-aminoethylazetidine and a carboxylic acid using HATU, a highly efficient peptide coupling reagent.[10][12]

Materials:

-

3-Aminoethylazetidine TFA salt (from Protocol 1)

-

Carboxylic acid (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard aqueous work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[10]

-

Amine Addition: In a separate flask, dissolve the 3-aminoethylazetidine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the TFA salt, forming the free amine in situ.

-

Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.[11]

-

Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent such as ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired final amide compound.

Data Presentation: Representative SAR Table

Following the synthesis of a library of compounds, their biological activity is assessed. The data is typically compiled into a Structure-Activity Relationship (SAR) table to identify key structural features that influence potency.

| Compound ID | R Group (from R-COOH) | Target Kinase X IC₅₀ (nM) |

| 1a | Phenyl | 1,250 |

| 1b | 4-Fluorophenyl | 780 |

| 1c | 3,5-Difluorophenyl | 190[13] |

| 1d | 4-Chlorophenyl | 650 |

| 1e | Thiophene-2-yl | 450 |

| 1f | Pyridine-3-yl | 320 |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate a typical SAR table format.

Biological Context and Visualization

Generic Kinase Signaling Pathway

Kinase inhibitors function by blocking the activity of specific kinases, thereby interrupting signaling cascades that drive cell proliferation and survival.[] The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Boc-aminoethylazetidine in Modern Organic Synthesis: Application Notes and Protocols

For Immediate Release

Shanghai, China – December 26, 2025 – 3-Boc-aminoethylazetidine is a versatile building block gaining significant traction in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a strained azetidine ring with a protected primary amine, offer a valuable scaffold for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-Boc-aminoethylazetidine in key synthetic applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for N-alkylation and N-acylation reactions.

Core Applications of 3-Boc-aminoethylazetidine

The primary utility of 3-Boc-aminoethylazetidine lies in its bifunctional nature. The Boc-protected amine allows for selective deprotection and subsequent functionalization, while the azetidine ring nitrogen can participate in various coupling reactions. This dual reactivity makes it an ideal component for creating libraries of compounds for structure-activity relationship (SAR) studies.

A Key Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. 3-Boc-aminoethylazetidine is an emerging building block for the synthesis of these linkers. The azetidine moiety provides a degree of rigidity and a defined spatial orientation, which can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

While specific, publicly available protocols for the synthesis of a named PROTAC starting directly from 3-Boc-aminoethylazetidine are often proprietary, the general synthetic strategy involves a two-step process:

-

Deprotection of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine.

-

Functionalization: The newly exposed amine and the azetidine nitrogen are then sequentially coupled to the protein-of-interest (POI) ligand and the E3 ligase ligand, respectively (or vice versa).

The following workflow illustrates the general logic of incorporating 3-Boc-aminoethylazetidine into a PROTAC molecule.

Application Notes and Protocols for Coupling Reactions with 3-Boc-aminoethylazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various coupling reactions involving 3-Boc-aminoethylazetidine. This versatile building block is a valuable component in the synthesis of novel chemical entities, offering a constrained azetidine ring and a reactive primary amine for further functionalization. The following sections detail common and effective methods for amide bond formation, reductive amination, and N-alkylation, enabling the incorporation of the 3-aminoethylazetidine moiety into a wide range of molecular scaffolds.

Core Applications and Coupling Strategies

3-Boc-aminoethylazetidine can be utilized in several key synthetic transformations. The primary amino group allows for direct conjugation to carboxylic acids, aldehydes, ketones, and other electrophiles. The Boc-protecting group on the azetidine nitrogen ensures chemoselectivity and can be removed in a subsequent step to allow for further derivatization at that position.

Caption: Overview of coupling strategies for 3-Boc-aminoethylazetidine.

Amide Bond Formation (Peptide Coupling)

The formation of an amide bond is one of the most common applications for 3-Boc-aminoethylazetidine, allowing for its incorporation into peptide-like structures or for attachment to carboxylic acid-containing molecules. A variety of coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by the primary amine of the azetidine derivative.

General Workflow for Amide Coupling

Caption: A typical experimental workflow for amide coupling reactions.

Common Amide Coupling Protocols

| Coupling Reagent | Base (equivalents) | Solvent | Typical Reaction Time | Key Features & Considerations |

| HATU | DIPEA (3 eq.) | DMF | 30-60 min | Highly efficient and fast, with low racemization.[1][2] |

| HBTU | DIPEA (4 eq.) | DMF | 1-2 hours | Very effective, though excess can lead to side reactions.[1][3] |

| EDC/HOBt | DIPEA (1 eq.) | DCM or DMF | 2-4 hours | Water-soluble carbodiimide; byproducts are easily removed by washing.[3][4][5] |

| PyBOP | DIPEA (6 eq.) | DCM or DMF | 1 hour | Rapid and efficient, with byproducts that are less hazardous than those from BOP.[1] |

| DIC/HOBt | None (or DIPEA if starting from salt) | DCM/DMF | 4 hours | Good for solid-phase synthesis; the urea byproduct is soluble in many organic solvents.[3][5] |

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to 3-Boc-aminoethylazetidine using HATU.

Materials:

-

Carboxylic acid (1 equivalent)

-

3-Boc-aminoethylazetidine (1.1 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

-

DIPEA (Diisopropylethylamine) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1M aqueous HCl solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

-

Add DIPEA (3 eq.) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

-

Add a solution of 3-Boc-aminoethylazetidine (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 30-60 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-